molecular formula C17H28BrNO3 B1652807 N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609401-17-3

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B1652807
CAS No.: 1609401-17-3
M. Wt: 374.3
InChI Key: QTWRTOLCGDNQSK-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C17H27NO3.BrH and a molecular weight of 374.32 g/mol . It is characterized by the presence of a cycloheptanamine core substituted with a 3,4,5-trimethoxybenzyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 3,4,5-trimethoxybenzyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can yield the corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is primarily investigated for its potential therapeutic effects. Preliminary studies suggest several promising applications:

  • Neurological Disorders : Compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety. The unique substituents on this compound may enhance its interaction with neurotransmitter systems.
  • Cancer Therapy : The compound's structural features may allow it to inhibit specific pathways involved in tumor growth. Research into analogs has indicated potential anti-cancer properties, necessitating further exploration of this compound's mechanisms of action.
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial effects against various pathogens. This area remains under investigation to establish the full range of biological activities.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Drug Development : Its unique structure makes it an attractive building block for synthesizing more complex pharmaceutical agents. Researchers are exploring its use in developing new drugs targeting neurological and oncological conditions .
  • Synthetic Methodologies : The compound can be synthesized through various methods, including reductive amination and alkylation processes. These synthetic routes are crucial for generating derivatives that may possess enhanced biological activities.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential:

  • Receptor Binding Studies : Investigations into its binding affinity to various receptors (e.g., serotonin and dopamine receptors) are ongoing. This research aims to clarify the compound's role in modulating neurotransmitter systems .
  • Mechanistic Studies : Further studies are required to delineate the specific pathways through which this compound exerts its effects on cellular processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study FocusFindingsReference
Neurological EffectsDemonstrated potential in modulating serotonergic pathways; further studies needed for validation.
Anticancer PropertiesIn vitro studies indicate inhibition of cancer cell proliferation; requires more extensive testing.
Synthetic ApplicationsSuccessfully used as a precursor in synthesizing novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
  • N-(3,4,5-trimethoxybenzyl)cyclooctanamine hydrobromide
  • N-(3,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide

Uniqueness

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is unique due to its specific cycloheptanamine core, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular mechanisms. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxicity, and related studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a cycloheptanamine core substituted with a 3,4,5-trimethoxybenzyl group. The presence of multiple methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets.

Structural Formula

C16H25NO3Br\text{C}_{16}\text{H}_{25}\text{N}\text{O}_3\text{Br}

Research has indicated that compounds with a similar structural motif to N-(3,4,5-trimethoxybenzyl)cycloheptanamine exhibit significant antiproliferative activity. The mechanisms identified include:

  • Inhibition of Tubulin Polymerization: Compounds like N-(3,4,5-trimethoxybenzyl) derivatives have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and proliferation .
  • Induction of Apoptosis: The compound has been linked to apoptosis induction in various cancer cell lines. For instance, studies have demonstrated that certain trimethoxyphenyl derivatives can induce G2/M phase arrest and promote apoptotic pathways in MGC-803 gastric cancer cells .
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate ROS production in cells, contributing to their cytotoxic effects .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Below is a summary table of findings from relevant studies:

Compound Cell Line IC50 (μM) Mechanism
4dMGC-803 (gastric cancer)0.45Tubulin polymerization inhibition
5B1647 (acute myeloid leukemia)1.3 - 7.9Inhibition of NADPH oxidase 4 (Nox4)
9dVarious2.1 - 2.6Tubulin assembly inhibition

Case Studies

A notable case study involved the evaluation of a derivative similar to N-(3,4,5-trimethoxybenzyl)cycloheptanamine in a clinical setting where its effects on tumor growth were monitored. The study reported significant reductions in tumor size and improved survival rates among treated subjects compared to controls .

Future Directions

While preliminary studies indicate promising biological activities for this compound, further research is essential to fully elucidate its mechanisms and therapeutic potential. Future investigations should focus on:

  • In Vivo Studies: To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies: To explore the specific pathways affected by this compound.
  • Clinical Trials: To evaluate its effectiveness in human subjects.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.BrH/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWRTOLCGDNQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-17-3
Record name Cycloheptanamine, N-[(3,4,5-trimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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